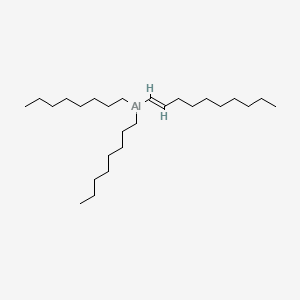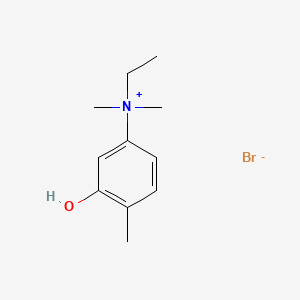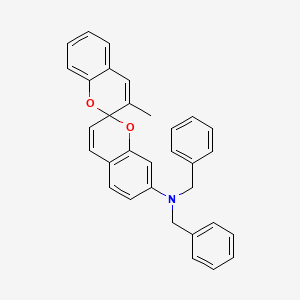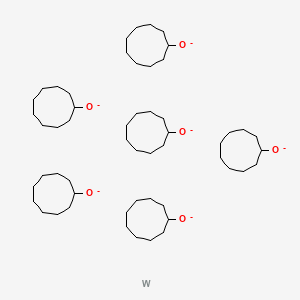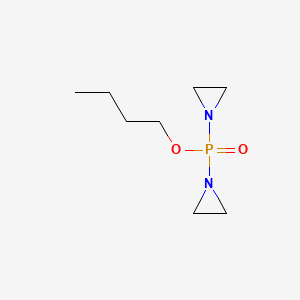
Bis(1-aziridinyl)phosphinic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-aziridinyl)phosphinic acid butyl ester: is a chemical compound with the molecular formula C8H17N2O2P . It is also known by other names such as 1-(aziridin-1-yl(butoxy)phosphoryl)aziridine and butyl bis(1-aziridinyl)phosphinate . This compound is characterized by the presence of aziridine rings and a phosphinic acid ester group, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl)phosphinic acid butyl ester typically involves the reaction of aziridine with phosphinic acid derivatives. One common method is the reaction of aziridine with butyl phosphinate under controlled conditions to form the desired ester . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: Bis(1-aziridinyl)phosphinic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted aziridine derivatives.
科学的研究の応用
Chemistry: Bis(1-aziridinyl)phosphinic acid butyl ester is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aziridine ring-opening reactions .
Biology: In biological research, this compound is studied for its potential as a cross-linking agent due to the reactivity of the aziridine rings .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In industrial applications, this compound is used in the production of polymers and materials with specialized properties .
作用機序
The mechanism of action of bis(1-aziridinyl)phosphinic acid butyl ester involves the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates . This reactivity is harnessed in cross-linking applications and in the formation of complex molecular structures .
類似化合物との比較
- Bis(1-aziridinyl)phosphinic amide
- Bis(1-aziridinyl)phosphinic acid ethyl ester
- Bis(1-aziridinyl)phosphinic acid methyl ester
Comparison: Bis(1-aziridinyl)phosphinic acid butyl ester is unique due to its butyl ester group, which imparts different solubility and reactivity properties compared to its ethyl and methyl counterparts . The presence of the butyl group can influence the compound’s behavior in various chemical reactions and applications, making it distinct from other similar compounds .
特性
CAS番号 |
2486-93-3 |
|---|---|
分子式 |
C8H17N2O2P |
分子量 |
204.21 g/mol |
IUPAC名 |
1-[aziridin-1-yl(butoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C8H17N2O2P/c1-2-3-8-12-13(11,9-4-5-9)10-6-7-10/h2-8H2,1H3 |
InChIキー |
RYRMQIBBMYEHMM-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(N1CC1)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


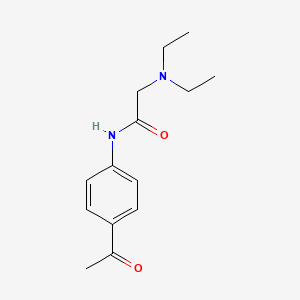
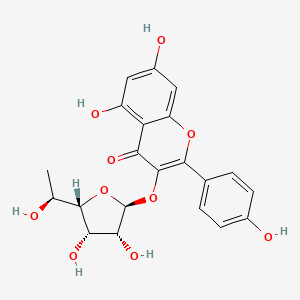
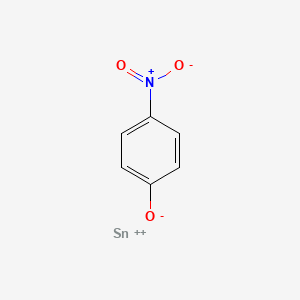

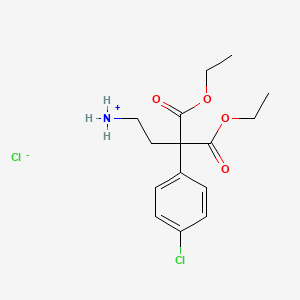

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
